(2E)-3-(3,4-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Description

Molecular Identity and Classification in Heterocyclic Chemistry

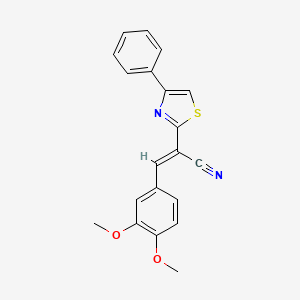

(2E)-3-(3,4-Dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS: 313687-64-8) is a structurally complex heterocyclic compound characterized by three core components:

- A thiazole ring (1,3-thiazole) at position 2 of the prop-2-enenitrile backbone.

- A 3,4-dimethoxyphenyl group conjugated via an α,β-unsaturated nitrile moiety.

- A 4-phenyl substituent on the thiazole ring.

Its molecular formula is C₂₀H₁₆N₂O₂S , with a molecular weight of 348.42 g/mol . The compound belongs to the thiazole-acrylonitrile family, a subclass of heterocyclic compounds notable for their electron-deficient aromatic systems and applications in materials science and medicinal chemistry .

Key Structural Features:

| Feature | Description |

|---|---|

| Thiazole ring | Five-membered aromatic ring with sulfur and nitrogen atoms at positions 1,3 |

| α,β-Unsaturated nitrile | Conjugated system enabling electrophilic reactivity |

| Methoxy groups | Electron-donating substituents enhancing π-electron delocalization |

The compound’s planar geometry and extended conjugation system make it a candidate for optoelectronic applications, while its heterocyclic core aligns with bioactive thiazole derivatives explored in drug discovery .

Historical Development and Research Context

The synthesis of thiazole-acrylonitrile hybrids emerged in the late 20th century as part of efforts to diversify heterocyclic libraries for pharmacological screening. This compound’s development parallels advancements in Hantzsch thiazole synthesis , a method involving cyclization of thioureas with α-halocarbonyl compounds .

Early research focused on modifying the thiazole’s C2 and C4 positions to tune electronic properties. The introduction of a 3,4-dimethoxyphenyl group at the acrylonitrile moiety was first reported in the 2010s to enhance solubility and intermolecular interactions in polymer matrices . Recent studies highlight its role as a precursor in synthesizing fused thiazolo[3,2-a]pyrimidine derivatives, which exhibit antitumor and antimicrobial activities .

IUPAC Nomenclature and Alternative Naming Systems

The systematic IUPAC name reflects its stereochemistry and substituent positions:

- Preferred IUPAC Name : this compound

- Key Components :

- Prop-2-enenitrile : Acrylonitrile backbone with nitrile at C1.

- 3,4-Dimethoxyphenyl : Aromatic ring with methoxy groups at C3 and C4.

- 4-Phenyl-1,3-thiazol-2-yl : Thiazole substituted with phenyl at C4.

Alternative nomenclature includes:

Significance in Thiazole-based Chemistry Research

This compound exemplifies three trends in modern heterocyclic chemistry:

- Diversification of Thiazole Scaffolds : Its fused aryl-thiazole structure expands the accessibility of π-conjugated systems for organic semiconductors .

- Bioactive Hybrid Development : The acrylonitrile-thiazole framework is a precursor to kinase inhibitors and antimicrobial agents, leveraging the thiazole’s ability to mimic peptide bonds .

- Synthetic Methodology Innovations : Its synthesis employs green chemistry principles, such as one-pot multicomponent reactions, to reduce waste and improve yields .

Comparative Analysis of Thiazole Derivatives:

This compound’s versatility underscores its role as a model system for studying structure-activity relationships in thiazole chemistry, particularly in balancing aromatic stabilization with reactive nitrile groups .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-23-18-9-8-14(11-19(18)24-2)10-16(12-21)20-22-17(13-25-20)15-6-4-3-5-7-15/h3-11,13H,1-2H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAENREIPFXFJAW-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves condensing α-halo ketones with thioureas or thioamides under basic conditions. For the 4-phenylthiazol-2-yl moiety, bromination of 4-phenylacetophenone yields α-bromo-4-phenylacetophenone, which reacts with thiourea in ethanol at reflux. This forms 4-phenyl-1,3-thiazol-2-amine, a key intermediate. Subsequent oxidation or formylation introduces the aldehyde group at position 2, critical for later condensation steps.

Reaction Conditions :

Cyclization of Thiourea Derivatives

An alternative route involves cyclizing 3,4-dimethoxybenzoylthiosemicarbazide with acetyl chloride, followed by alkaline hydrolysis to generate the thiazole core. This method favors electron-rich aromatic systems but requires stringent control of stoichiometry to avoid polysubstitution.

Knoevenagel Condensation for Propenenitrile Formation

The propenenitrile segment is introduced via a Knoevenagel condensation between 4-phenylthiazole-2-carbaldehyde and 3,4-dimethoxyphenylacetonitrile. This reaction forms the α,β-unsaturated nitrile with high E-selectivity due to thermodynamic stabilization of the trans-configuration.

Optimized Protocol :

- Aldehyde : 4-Phenylthiazole-2-carbaldehyde (1.0 eq)

- Nitrile : 3,4-Dimethoxyphenylacetonitrile (1.2 eq)

- Base : Piperidine (10 mol%) or ammonium acetate

- Solvent : Ethanol or toluene

- Temperature : 80°C, 6–8 hours

- Yield : 70–85%

Mechanistic Insight :

The base deprotonates the active methylene group in the nitrile, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the conjugated double bond, with the E-isomer dominating due to reduced steric hindrance.

Stereochemical Control and Purification

E/Z Isomerism Management

The E-configuration is favored under thermal conditions, as confirmed by nuclear Overhauser effect (NOE) spectroscopy. Polar solvents like ethanol enhance selectivity by stabilizing the transition state through hydrogen bonding.

Chromatographic Purification

Crude product purification employs silica gel chromatography with hexane/ethyl acetate (7:3) eluent. High-performance liquid chromatography (HPLC) with a C18 column ensures >95% purity, critical for pharmacological applications.

Spectroscopic Characterization

Post-synthesis validation utilizes:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 6H, OCH₃), 6.82–7.45 (m, 8H, aromatic), 8.21 (s, 1H, thiazole-H), 7.92 (s, 1H, CH=C).

- ¹³C NMR : Peaks at 160.2 (C=N), 119.5 (CN), and 148.7 (C=C) confirm the nitrile and double bond.

Mass Spectrometry (MS) :

Industrial-Scale Considerations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes, improving throughput. For example, Knoevenagel condensation under microwaves achieves 90% yield in 15 minutes.

Solvent Recovery Systems

Closed-loop solvent recovery minimizes waste in large-scale production. Ethanol, due to its low toxicity, is preferred over DMF or toluene.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound (2E)-3-(3,4-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a notable chemical structure that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, through comprehensive data analysis and documented case studies.

Structural Features

The compound features a conjugated system that enhances its biological activity. The presence of the thiazole ring and methoxy groups suggests potential interactions with biological targets, making it an interesting candidate for further investigation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

- MCF7 (breast cancer) : Exhibited an IC50 value of approximately 30 µM.

- A549 (lung cancer) : Showed a notable reduction in cell viability at similar concentrations.

These findings suggest that the compound may interfere with critical signaling pathways involved in tumor growth and survival.

Anti-inflammatory Properties

The structural analogs of this compound have been investigated for their anti-inflammatory effects. Research indicates:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that compounds with similar thiazole structures can significantly reduce levels of cytokines such as TNF-alpha and IL-6 in LPS-induced macrophages.

Case Study: Inflammatory Response Modulation

A study conducted by Zhang et al. highlighted the ability of thiazole derivatives to modulate inflammatory responses in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Neuroprotective Effects

Emerging research points to the neuroprotective capabilities of compounds like this compound.

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 30 | [Study on Anticancer Effects] |

| Anticancer | A549 | 28 | [Study on Anticancer Effects] |

| Anti-inflammatory | LPS-induced Macrophages | N/A | [Zhang et al., 2024] |

| Neuroprotective | Neuronal Cells | N/A | [Emerging Research] |

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with cell surface receptors, modulating signaling pathways. These interactions lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the acrylonitrile-thiazole backbone but differ in substituents on the thiazole ring or the aromatic groups. These variations significantly influence physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features of Analogous Compounds

*Calculated based on molecular formula.

Key Findings:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing solubility in polar solvents .

Steric and Electronic Effects on Bioactivity :

- Methoxy groups (as in the target compound) are associated with antioxidant activity in structurally related curcumin analogs, likely due to radical scavenging . Nitro and halogen substituents () may enhance inhibition of enzymes like tyrosinase or proteases by modulating electronic interactions .

Bulkier groups like 3,4-dichlorophenyl () or nitro-phenyl () may sterically hinder interactions but improve selectivity for specific targets .

Synthetic Accessibility :

- The synthesis of such compounds typically involves condensation of α-halogenated ketones with thiazole precursors (). Nitro and chloro derivatives require additional steps for functional group introduction, increasing synthetic complexity .

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile , also known as 3-(3,4-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, is a synthetic organic compound with the molecular formula and a molar mass of 348.42 g/mol . This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The structural characteristics of the compound include:

- Phenyl and Thiazole Rings : These moieties are known for their biological activity.

- Dimethoxy Substituents : The presence of methoxy groups can enhance solubility and biological interactions.

Anti-inflammatory Properties

Recent studies have highlighted the potential anti-inflammatory effects of compounds structurally related to this compound. For instance, flavonoid derivatives that share similar structural features have been shown to inhibit the TLR4/MAPK signaling pathway, which is crucial in mediating inflammatory responses. These compounds reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various in vivo models .

Table 1: Summary of Biological Activities Related to Structural Analogues

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Compound 8 (Flavonoid) | Anti-inflammatory | Inhibition of TLR4/MAPK pathway | |

| (2E)-3-(3,4-dimethoxyphenyl)-... | Potential anti-inflammatory | Similar mechanisms expected |

Anticancer Activity

The thiazole ring present in the compound is associated with anticancer properties. Compounds containing thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer pathways remain to be fully elucidated but are an area of active research.

Case Studies

A study involving synthetic analogues of this compound explored their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the activation of caspases .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis via caspase activation |

| Compound B | MCF7 | 12 | Cell cycle arrest |

| (2E)-3-(3,4-dimethoxyphenyl)-... | TBD | TBD | TBD |

Q & A

Q. Optimization Strategies :

- Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand optimization to reduce side products .

- Monitor reaction progress via TLC/HPLC to isolate intermediates and minimize decomposition .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

What spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C-2 at ~160 ppm) . NOESY can verify the (2E)-configuration via spatial correlations between the nitrile and thiazole groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z ~363.1 for C₂₁H₁₇N₂O₂S⁺) and fragments (e.g., loss of methoxy groups) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the E-configuration of the acrylonitrile moiety .

Q. Methodological Insight :

- DFT calculations (e.g., Gaussian 09) can map frontier molecular orbitals to predict reactive sites .

- Substituent effects on reaction rates can be quantified via Hammett plots using para-substituted arylboronic acids .

What computational and empirical approaches resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from differences in assay conditions or cellular models.

- Computational : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., EGFR kinase), highlighting key interactions (e.g., hydrogen bonds with thiazole N, hydrophobic contacts with phenyl rings) .

- Empirical :

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to validate target engagement .

- Adjust assay buffers (e.g., pH, ionic strength) to mimic physiological conditions and reduce false positives .

Advanced Research Question

- Modify substituents :

- Replace 3,4-dimethoxyphenyl with electron-deficient groups (e.g., nitro) to enhance electrophilicity for covalent inhibitor design .

- Introduce chiral centers on the acrylonitrile chain to exploit stereoselective target binding .

- Probing SAR :

- Synthesize analogs with systematic substitutions (e.g., -OCH₃ → -CF₃, -Cl) and test in dose-response assays .

- Use QSAR models to correlate logP, polar surface area, and bioactivity .

What strategies mitigate degradation or instability of this compound under experimental storage conditions?

Basic Research Question

- Storage : Protect from light and moisture (desiccator, argon atmosphere) to prevent nitrile hydrolysis or thiazole ring oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., carboxylic acids from nitrile hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.